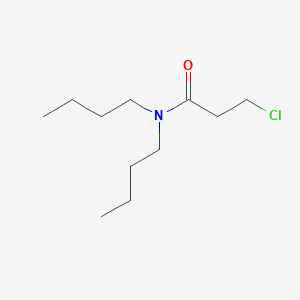
Propanamide, N,N-dibutyl-3-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N,N-dibutyl-3-chloro-: is an organic compound with the molecular formula C₁₁H₂₂ClNO and a molecular weight of 219.75 g/mol It is a derivative of propanamide, where the amide nitrogen is substituted with two butyl groups and the third carbon of the propanamide chain is substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: Propanamide, N,N-dibutyl-3-chloro- can be synthesized through the condensation reaction between N,N-dibutylamine and 3-chloropropanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Dehydration Reaction: Another method involves the dehydration of N,N-dibutyl-3-chloropropanoic acid using a dehydrating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of propanamide, N,N-dibutyl-3-chloro- generally follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Propanamide, N,N-dibutyl-3-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form N,N-dibutyl-3-chloropropylamine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of propanamide, N,N-dibutyl-3-chloro- can lead to the formation of N,N-dibutyl-3-chloropropanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: N,N-dibutyl-3-hydroxypropanamide, N,N-dibutyl-3-alkoxypropanamide.
Reduction: N,N-dibutyl-3-chloropropylamine.
Oxidation: N,N-dibutyl-3-chloropropanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: Propanamide, N,N-dibutyl-3-chloro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, propanamide, N,N-dibutyl-3-chloro- is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in elucidating biological pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent. Its structural similarity to certain bioactive molecules allows it to modulate biological activities, making it a candidate for drug development.
Industry: In the industrial sector, propanamide, N,N-dibutyl-3-chloro- is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. Its chemical stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
Molecular Targets and Pathways: Propanamide, N,N-dibutyl-3-chloro- exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The chlorine atom and the dibutyl groups play a crucial role in its binding affinity and selectivity. The compound can inhibit or activate certain enzymes, leading to alterations in metabolic pathways. Its mechanism of action is often studied using biochemical assays and molecular modeling techniques.
Comparación Con Compuestos Similares
- Propanamide, N,N-dibutyl-3-hydroxy-
- Propanamide, N,N-dibutyl-3-methoxy-
- Propanamide, N,N-dibutyl-3-aminopropyl-
Comparison: Propanamide, N,N-dibutyl-3-chloro- is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as propanamide, N,N-dibutyl-3-hydroxy-, the chloro derivative exhibits different reactivity in substitution and elimination reactions. The chlorine atom also influences the compound’s lipophilicity and membrane permeability, affecting its biological activity and pharmacokinetics.
Propiedades
Fórmula molecular |
C11H22ClNO |
|---|---|
Peso molecular |
219.75 g/mol |
Nombre IUPAC |
N,N-dibutyl-3-chloropropanamide |
InChI |
InChI=1S/C11H22ClNO/c1-3-5-9-13(10-6-4-2)11(14)7-8-12/h3-10H2,1-2H3 |
Clave InChI |
ALAPRJIGPQQKKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















